molecular formula C18H19ClN2O2S B254847 N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

Cat. No. B254847
M. Wt: 362.9 g/mol
InChI Key: PDILUZGPCMKYNW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide, also known as CDX-085, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of sulfanylacetamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has also been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical studies. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been shown to inhibit tumor growth in xenograft models of cancer, with a dose-dependent effect observed. In addition, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has several advantages for lab experiments, including its high purity, reproducibility, and scalability for large-scale production. Its favorable pharmacokinetic profile and low toxicity make it suitable for in vivo studies. However, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has limitations in terms of its selectivity, as it targets multiple receptors in addition to EGFR. This may result in off-target effects and limit its therapeutic potential.

Future Directions

For N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide include further optimization of its selectivity and potency, as well as the development of combination therapies with other chemotherapeutic agents. In addition, the use of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in personalized medicine approaches, such as biomarker-guided therapy, may improve its efficacy and reduce toxicity. The exploration of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in other cancer types, such as pancreatic and ovarian cancer, may also provide new insights into its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide involves the reaction of 4-chloroaniline with 2,4-dimethylaniline in the presence of an oxidizing agent, followed by the addition of thioacetic acid and acetic anhydride. The resulting product is then purified by column chromatography to obtain N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide in high purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway. N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide has demonstrated synergistic effects with other chemotherapeutic agents, suggesting its potential as a combination therapy.

properties

Product Name

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C18H19ClN2O2S/c1-12-3-8-16(13(2)9-12)21-18(23)11-24-10-17(22)20-15-6-4-14(19)5-7-15/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

PDILUZGPCMKYNW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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